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molecular formula C8H7NO4 B188774 Methyl 4-nitrobenzoate CAS No. 619-50-1

Methyl 4-nitrobenzoate

Cat. No. B188774
M. Wt: 181.15 g/mol
InChI Key: YOJAHJGBFDPSDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04242507

Procedure details

p-Nitrobenzoic acid (1.67 g) is suspended into chloroform (20 ml) and thereto are added triethylamine (1.40 ml) under ice-cooling and further 1-(p-chlorobenzenesulfonyoxy)-6-chloro-1,2,3-benzotriazole (3.44 g). When the mixture is stirred at room temperature for 15 minutes, yellow precipitates are produced and the mixture is further stirred for 5 hours. To the mixture are added methanol (0.6 ml) and triethylamine (1.4 ml), whereby the precipitates are dissolved. After stirring for 1 hour, chloroform is distilled off and the residue extracted with ethyl acetate. The extract is washed with water, an aqueous sodium hydrogen carbonate, 1 N hydrochloric acid and water in order and dried over anhydrous magnesium sulfate. After drying, the solvent is distilled off. The resulting crystals aare recrystallized from isopropyl alcohol to give yellow crystals of methyl p-nitrobenzoate (1.4 g), melting point: 93°-94° C.
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
1-(p-chlorobenzenesulfonyoxy)-6-chloro-1,2,3-benzotriazole
Quantity
3.44 g
Type
reactant
Reaction Step Three
Quantity
0.6 mL
Type
reactant
Reaction Step Four
Quantity
1.4 mL
Type
solvent
Reaction Step Four
Quantity
1.4 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH:13](Cl)(Cl)Cl.CO>C(N(CC)CC)C>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:8]([O:10][CH3:13])=[O:9])=[CH:11][CH:12]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
1.67 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
1-(p-chlorobenzenesulfonyoxy)-6-chloro-1,2,3-benzotriazole
Quantity
3.44 g
Type
reactant
Smiles
Step Four
Name
Quantity
0.6 mL
Type
reactant
Smiles
CO
Name
Quantity
1.4 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
1.4 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
When the mixture is stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
yellow precipitates
CUSTOM
Type
CUSTOM
Details
are produced
STIRRING
Type
STIRRING
Details
the mixture is further stirred for 5 hours
Duration
5 h
DISSOLUTION
Type
DISSOLUTION
Details
are dissolved
STIRRING
Type
STIRRING
Details
After stirring for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
chloroform is distilled off
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with ethyl acetate
WASH
Type
WASH
Details
The extract is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aqueous sodium hydrogen carbonate, 1 N hydrochloric acid and water in order and dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After drying
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
CUSTOM
Type
CUSTOM
Details
The resulting crystals aare recrystallized from isopropyl alcohol

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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